molecular formula C15H13BrN2O4 B603460 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide CAS No. 303066-10-6

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No. B603460
CAS RN: 303066-10-6
M. Wt: 365.18g/mol
InChI Key: ZKGWXFKEAVXCKA-CAOOACKPSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N’-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . This might provide some insight into the potential synthesis of the compound you’re interested in.


Molecular Structure Analysis

While specific molecular structure analysis for “N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide” is not available, a related compound, N’-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB), was studied for single crystal diffraction analysis . Hirshfeld surface analysis was also carried out for identifying short interatomic interactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide has been synthesized and studied for its crystal structure. The compound displays an E configuration and exhibits intermolecular hydrogen bonding, forming chain structures (Mei-An Zhu & X. Qiu, 2011).

Photodynamic Therapy Application

  • A derivative of this compound, (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, shows promise in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antimicrobial Activity

  • A nickel(II) complex synthesized from this compound demonstrated antibacterial activity against E. coli, S. aureus, and B. subtilis, showing higher activity than the ligand alone (W. Yu-jie, 2011).

Biological Activities

  • Schiff bases derived from similar compounds have shown various biological activities including antimicrobial, antifungal, and antioxidant properties. They also demonstrated interaction with DNA and effectiveness against certain enzymes (M. Sirajuddin, Noor Uddin, Saqib Ali, & M. Tahir, 2013).

Antioxidant Behavior

  • A theoretical study of antioxidant behavior of similar Schiff bases highlighted their potential as antioxidants. Tautomerization of these compounds significantly influences their antioxidant activity (Ahmed Taki Eddine Ardjani & S. Mekelleche, 2017).

properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-22-13-7-9(6-11(16)14(13)20)8-17-18-15(21)10-4-2-3-5-12(10)19/h2-8,19-20H,1H3,(H,18,21)/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGWXFKEAVXCKA-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide

CAS RN

303066-10-6
Record name N'-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)-2-HYDROXYBENZOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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